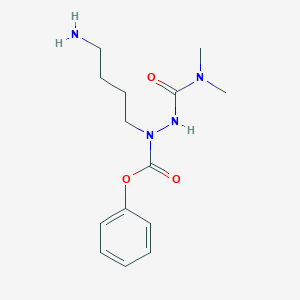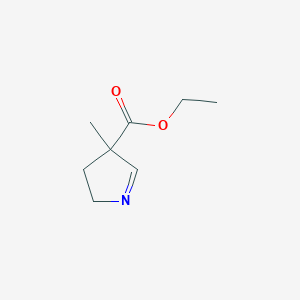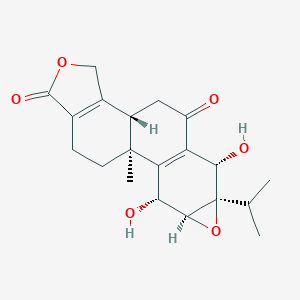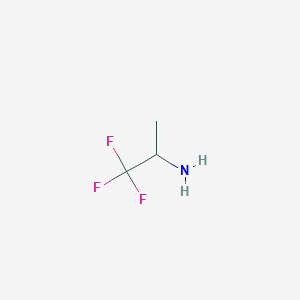
2-(トリフルオロメチル)キノキサリン
概要
説明
2-(Trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound characterized by the presence of a trifluoromethyl group attached to the quinoxaline ring.
科学的研究の応用
2-(Trifluoromethyl)quinoxaline has a wide range of scientific research applications:
作用機序
Target of Action
2-(Trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound . The primary target of this compound is the respiratory system . The compound interacts with the respiratory system, causing changes that can lead to acute toxicity .
Mode of Action
It is known that the compound interacts with its targets in the respiratory system, leading to changes that can result in acute toxicity
Biochemical Pathways
Quinoxaline derivatives have been found to have various multifunctional properties and can interact with many targets, receptors, or microorganisms
Result of Action
It is known that the compound can cause acute toxicity in the respiratory system
生化学分析
Biochemical Properties
2-(Trifluoromethyl)quinoxaline plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, 2-(Trifluoromethyl)quinoxaline can act as an inhibitor of certain enzymes, such as BACE-1, which is implicated in the pathogenesis of Alzheimer’s disease . These interactions highlight the compound’s potential as a therapeutic agent.
Cellular Effects
The effects of 2-(Trifluoromethyl)quinoxaline on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Trifluoromethyl)quinoxaline can modulate the activity of kinases involved in cell signaling, leading to alterations in downstream signaling cascades . Additionally, this compound has been shown to affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis . The ability of 2-(Trifluoromethyl)quinoxaline to modulate these processes underscores its potential as a pharmacological tool.
Molecular Mechanism
The molecular mechanism of action of 2-(Trifluoromethyl)quinoxaline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, such as cytochrome P450, through hydrophobic interactions facilitated by the trifluoromethyl group . This binding can result in the inhibition of enzyme activity, as seen with BACE-1 inhibition . Furthermore, 2-(Trifluoromethyl)quinoxaline can influence gene expression by modulating transcription factors and signaling pathways, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trifluoromethyl)quinoxaline can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been reported to exhibit stability under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 2-(Trifluoromethyl)quinoxaline can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 2-(Trifluoromethyl)quinoxaline vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, 2-(Trifluoromethyl)quinoxaline can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
2-(Trifluoromethyl)quinoxaline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. Cytochrome P450 enzymes play a key role in the oxidative metabolism of this compound, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation, to enhance their solubility and facilitate excretion . The metabolic pathways of 2-(Trifluoromethyl)quinoxaline are critical for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-(Trifluoromethyl)quinoxaline within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion, facilitated by its lipophilic nature . Additionally, 2-(Trifluoromethyl)quinoxaline can bind to plasma proteins, affecting its distribution and bioavailability . Understanding the transport and distribution mechanisms of this compound is essential for predicting its pharmacological behavior in vivo.
Subcellular Localization
The subcellular localization of 2-(Trifluoromethyl)quinoxaline is determined by its targeting signals and post-translational modifications. This compound has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The localization of 2-(Trifluoromethyl)quinoxaline to these organelles can influence its activity and function, as it may interact with organelle-specific proteins and enzymes . The subcellular localization of 2-(Trifluoromethyl)quinoxaline provides insights into its mechanism of action and potential therapeutic applications.
準備方法
The synthesis of 2-(Trifluoromethyl)quinoxaline typically involves the reaction of o-phenylenediamine with trifluoromethyl-substituted 1,2-diketones or α-haloketones. One common method includes the condensation of o-phenylenediamine with ethyl trifluoroacetoacetate in the presence of a catalyst . Industrial production methods often employ green chemistry principles, such as solvent-free reactions, microwave-assisted synthesis, and the use of ionic liquids to enhance efficiency and reduce environmental impact .
化学反応の分析
2-(Trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides, which exhibit different biological activities.
Reduction: Reduction reactions can convert quinoxaline N-oxides back to the parent quinoxaline compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: Suzuki-Miyaura coupling reactions are commonly used to form carbon-carbon bonds with 2-(Trifluoromethyl)quinoxaline.
類似化合物との比較
2-(Trifluoromethyl)quinoxaline is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. Similar compounds include:
2-(Trifluoromethyl)quinoline: Another heterocyclic compound with a trifluoromethyl group, used in medicinal chemistry.
2-(Trifluoromethyl)pyrrolidine: A compound with applications in organic synthesis and pharmaceuticals.
2-(Trifluoromethyl)pyrazine: Known for its use in the synthesis of biologically active molecules.
These compounds share the trifluoromethyl group but differ in their core structures, leading to variations in their chemical and biological properties.
特性
IUPAC Name |
2-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)8-5-13-6-3-1-2-4-7(6)14-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQVNKFWTSLVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438535 | |
| Record name | 2-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148853-42-3 | |
| Record name | 2-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(TRIFLUOROMETHYL)QUINOXALINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide](/img/structure/B128056.png)




![3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B128073.png)




